3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with acetylating agents and cyclopentyl intermediates. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
Uniqueness
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the hydroxycyclopentyl group, which can influence its binding affinity and selectivity towards certain enzymes. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other benzenesulfonamide derivatives .
Properties
IUPAC Name |
3-acetyl-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11(16)12-5-4-6-13(9-12)20(18,19)15-10-14(17)7-2-3-8-14/h4-6,9,15,17H,2-3,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSNWSSPIRUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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